molecular formula C12H9NO4S B14478100 [(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid CAS No. 72793-62-5

[(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid

Cat. No.: B14478100
CAS No.: 72793-62-5
M. Wt: 263.27 g/mol
InChI Key: SSQTYFNAZUKMKN-UHFFFAOYSA-N
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Description

[(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid is an organic compound that features a naphthalene ring substituted with a nitro group and a sulfanylacetic acid moiety. Naphthalene derivatives are known for their diverse biological activities, including antimicrobial, antioxidant, cytotoxic, anti-inflammatory, and anti-protozoal properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid typically involves the reaction of 1-nitronaphthalene with thioglycolic acid under specific conditions. The reaction is carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at low temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often synthesized using large-scale organic synthesis techniques involving batch reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include amino-substituted naphthalene derivatives, alkylated naphthalene compounds, and various coupled products depending on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of [(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(1-Nitronaphthalen-2-yl)sulfanyl]acetic acid is unique due to its combination of a nitro group and a sulfanylacetic acid moiety, which imparts distinct chemical reactivity and biological activity compared to other naphthalene derivatives.

Properties

CAS No.

72793-62-5

Molecular Formula

C12H9NO4S

Molecular Weight

263.27 g/mol

IUPAC Name

2-(1-nitronaphthalen-2-yl)sulfanylacetic acid

InChI

InChI=1S/C12H9NO4S/c14-11(15)7-18-10-6-5-8-3-1-2-4-9(8)12(10)13(16)17/h1-6H,7H2,(H,14,15)

InChI Key

SSQTYFNAZUKMKN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2[N+](=O)[O-])SCC(=O)O

Origin of Product

United States

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